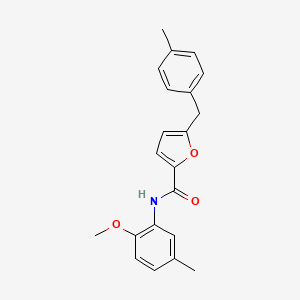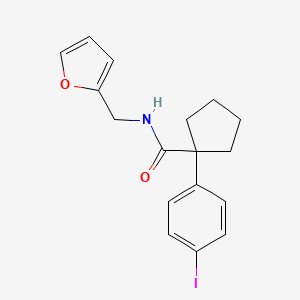![molecular formula C20H27FN2S B4834097 N-[1-(1-adamantyl)propyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4834097.png)
N-[1-(1-adamantyl)propyl]-N'-(4-fluorophenyl)thiourea
Descripción general
Descripción
N-[1-(1-adamantyl)propyl]-N'-(4-fluorophenyl)thiourea, also known as APTU, is a chemical compound that has been widely studied for its potential therapeutic applications. APTU is a thiourea derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-[1-(1-adamantyl)propyl]-N'-(4-fluorophenyl)thiourea is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
Apart from its anti-cancer and neuroprotective properties, N-[1-(1-adamantyl)propyl]-N'-(4-fluorophenyl)thiourea has been found to have various other biochemical and physiological effects. It has been shown to reduce inflammation, inhibit angiogenesis, and modulate the immune system. It has also been found to have anti-viral properties, inhibiting the replication of various viruses such as HIV and hepatitis C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(1-adamantyl)propyl]-N'-(4-fluorophenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity and yield can be easily determined using various analytical techniques. It has also been found to have low toxicity, making it a safe compound to work with.
However, there are also some limitations associated with N-[1-(1-adamantyl)propyl]-N'-(4-fluorophenyl)thiourea. One of the major limitations is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on N-[1-(1-adamantyl)propyl]-N'-(4-fluorophenyl)thiourea. One area of research could be the development of more efficient synthesis methods to increase the yield and purity of N-[1-(1-adamantyl)propyl]-N'-(4-fluorophenyl)thiourea. Another area of research could be the development of more soluble derivatives of N-[1-(1-adamantyl)propyl]-N'-(4-fluorophenyl)thiourea to overcome its solubility limitations.
In addition, further research could be conducted to better understand the mechanism of action of N-[1-(1-adamantyl)propyl]-N'-(4-fluorophenyl)thiourea and its effects on various signaling pathways. This could lead to the development of more targeted therapies for cancer and neurodegenerative diseases.
Conclusion:
In conclusion, N-[1-(1-adamantyl)propyl]-N'-(4-fluorophenyl)thiourea is a promising compound that has been extensively studied for its potential therapeutic applications. Its anti-cancer and neuroprotective properties, along with its various other biochemical and physiological effects, make it a compound of interest for further research. While there are some limitations associated with N-[1-(1-adamantyl)propyl]-N'-(4-fluorophenyl)thiourea, its advantages and potential for future research make it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
N-[1-(1-adamantyl)propyl]-N'-(4-fluorophenyl)thiourea has been studied extensively for its potential therapeutic applications. One of the major areas of research has been its anti-cancer properties. N-[1-(1-adamantyl)propyl]-N'-(4-fluorophenyl)thiourea has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, N-[1-(1-adamantyl)propyl]-N'-(4-fluorophenyl)thiourea has also been studied for its potential as a neuroprotective agent. It has been found to protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[1-(1-adamantyl)propyl]-3-(4-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2S/c1-2-18(23-19(24)22-17-5-3-16(21)4-6-17)20-10-13-7-14(11-20)9-15(8-13)12-20/h3-6,13-15,18H,2,7-12H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZUUSKQSVPYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=S)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2-chlorophenoxy)ethyl]-4-iodobenzamide](/img/structure/B4834022.png)
![4-[2-cyano-3-oxo-3-(1,3-thiazol-2-ylamino)-1-propen-1-yl]-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B4834032.png)
![4,5-dimethoxy-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4834039.png)
![3-butyl-5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4834045.png)
![3-methyl-N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4834054.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B4834055.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4834060.png)

![1,3-dimethyl-8-[4-(3-methylbenzyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4834066.png)
![methyl (5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4834073.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B4834080.png)

![3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide](/img/structure/B4834093.png)